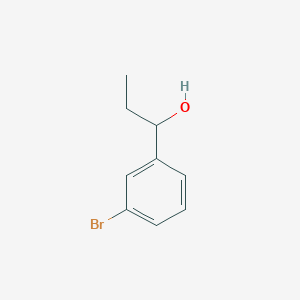

1-(3-Bromophenyl)propan-1-ol

描述

Significance and Context in Organic Synthesis Research

The significance of 1-(3-Bromophenyl)propan-1-ol in organic synthesis research lies in its bifunctional nature. The bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental methods for constructing complex aromatic systems and biaryl compounds. atomfair.com This reactivity is crucial for the synthesis of pharmaceuticals and agrochemicals. atomfair.com

The secondary alcohol group can undergo a variety of transformations. It can be oxidized to the corresponding ketone, 1-(3-bromophenyl)propan-1-one, or participate in esterification and etherification reactions. Furthermore, the chiral center at the carbon bearing the hydroxyl group means that enantiomerically pure forms, (S)-1-(3-bromophenyl)propan-1-ol and (R)-1-(3-bromophenyl)propan-1-ol, are valuable building blocks in asymmetric synthesis, a critical area of research for developing new drugs. smolecule.comnih.gov The synthesis of chiral alcohols like this compound is a cornerstone of modern organic chemistry. smolecule.com

Historical Perspective on Related Arylpropanols and their Synthetic Utility

The study of organic chemistry began in the early 19th century, with Jöns Jacob Berzelius first coining the term in 1806 to describe compounds derived from living organisms. lumenlearning.com A prevailing theory of the time, vitalism, posited that organic compounds could only be produced by a "vital force" present in living things. lumenlearning.comscribd.com This theory was famously debunked in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from an inorganic precursor. lumenlearning.comnumberanalytics.com This pivotal moment opened the door for chemists to synthesize a vast array of organic compounds in the laboratory. scribd.com

Arylpropanols, the class of compounds to which this compound belongs, have become increasingly important over the decades. Initially, their synthesis was achieved through classical methods like the Grignard reaction. However, the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, spurred the development of more sophisticated synthetic strategies.

In recent years, chemoenzymatic methods have gained prominence for the synthesis of chiral arylpropanols. rsc.org These methods utilize enzymes, such as alcohol dehydrogenases, to perform highly selective reductions of precursor ketones, yielding arylpropanols with high enantiomeric purity. rsc.orgucd.ie The ability to manipulate the stereoselectivity of these enzymes allows for the targeted synthesis of either the (R) or (S) enantiomer of a given arylpropanol. dntb.gov.ua This level of control is essential for creating stereospecific drugs and other bioactive molecules. The synthetic utility of chiral arylpropanols is highlighted in their application as key intermediates in the synthesis of natural flavors and other complex natural products. mdpi.com

Compound Data

The physical, chemical, and spectral properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₁BrO | nih.gov |

| Molecular Weight | 215.09 g/mol | nih.gov |

| Appearance | White or light yellow crystal | chembk.com |

| Melting Point | 120-122 °C | chembk.com |

| Boiling Point | ~325 °C | chembk.com |

| InChI | InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | nih.gov |

| InChIKey | NFRBOGHEHVPWKF-UHFFFAOYSA-N | nih.gov |

Table 2: Spectroscopic Data for Related Compounds

| Compound | Technique | Key Signals |

|---|---|---|

| 1-(3-Bromophenyl)propan-2-one | ¹H NMR (CDCl₃) | δ 2.1 (s, 3H, CH₃), 7.2–7.8 (m, 4H, Ar-H) |

| 1-(3-Bromophenyl)propan-2-one | IR (KBr) | 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br) |

| 1-(3-bromophenyl)-3-phenylpropan-1-ol | ¹H and ¹³C NMR | Spectra available in supporting information of cited literature. rsc.org |

| 3-(4-Bromophenyl)propan-1-ol | ¹³C NMR | Spectrum available in SpectraBase. nih.gov |

| 3-(4-Bromophenyl)propan-1-ol | GC-MS | Spectrum available in SpectraBase. nih.gov |

Detailed Research Findings

Research involving this compound and its direct precursor, 1-(3-bromophenyl)propan-1-one, highlights its utility in synthetic chemistry. One notable application is in the construction of more complex molecular frameworks. For instance, the ketone precursor can be used in a two-step, one-pot reduction/cross-coupling procedure to synthesize biphenyl (B1667301) derivatives. semanticscholar.org In a specific example, 1-(3-bromophenyl)propan-1-one was reacted with phenyllithium (B1222949) to produce 1-([1,1'-biphenyl]-4-yl)propan-1-ol, demonstrating the transformation of the bromophenyl group into a biphenyl system. semanticscholar.org

The alcohol, this compound, is a key intermediate in the synthesis of various biologically active molecules. The (S)-enantiomer, for example, is a component in the structure of more complex chiral alcohols that have been investigated for potential antitumor, anti-inflammatory, and neuroprotective properties. smolecule.com The synthesis of these complex molecules often relies on the specific stereochemistry of the starting arylpropanol. smolecule.com

The chemical reactivity of related brominated arylpropanols further illustrates the synthetic potential. The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. The alcohol group can be oxidized to form ketones or aldehydes. smolecule.com These reactions showcase the versatility of this class of compounds as building blocks for a wide range of chemical structures.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRBOGHEHVPWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromophenyl Propan 1 Ol and Its Stereoisomers

Strategies for Carbonyl Reduction to the Alcohol Moiety

Reduction of 1-(3-Bromophenyl)propan-1-one Precursors

The synthesis of racemic 1-(3-bromophenyl)propan-1-ol is commonly achieved through the reduction of the prochiral ketone, 1-(3-bromophenyl)propan-1-one. matrix-fine-chemicals.comnih.gov This transformation can be efficiently carried out using standard metal hydride reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this purpose. libretexts.org

These reagents act as a source of the hydride ion (H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. libretexts.org A subsequent workup with a protic solvent then protonates the resulting alkoxide to yield the final alcohol product. While these methods are generally high-yielding, the reduction of an asymmetrical ketone like 1-(3-bromophenyl)propan-1-one results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, as the hydride can attack from either face of the planar carbonyl group with equal probability. libretexts.org

Application of Hydride Reagents in Stereocontrol

Achieving stereocontrol during the reduction of 1-(3-bromophenyl)propan-1-one requires moving beyond simple hydride reagents to more sophisticated systems. While LiAlH₄ and NaBH₄ lack stereospecificity, chiral reducing agents can be employed to favor the formation of one enantiomer over the other. libretexts.org

One strategy involves the use of stoichiometric chiral borane (B79455) reagents. For instance, Diisopinocampheylchloroborane (Ipc₂BCl) is a commercially available reagent that exists in two enantiomeric forms, allowing for the selective synthesis of either the (R) or (S) alcohol product. libretexts.org

A more modern and efficient approach is catalytic asymmetric hydrogenation. This method utilizes a chiral catalyst, typically a transition metal complex, to facilitate the enantioselective addition of hydrogen to the ketone. Ruthenium complexes featuring atropisomeric diphosphine ligands (e.g., BINAP) are particularly effective for the asymmetric reduction of aryl ketones, providing access to optically active secondary alcohols with high enantiomeric purity. sctunisie.org

| Reagent/System | Description | Stereochemical Outcome |

| Sodium Borohydride (NaBH₄) | A standard, mild hydride reducing agent. | Produces a racemic mixture of (R)- and (S)-1-(3-bromophenyl)propan-1-ol. libretexts.org |

| Lithium Aluminium Hydride (LiAlH₄) | A powerful, non-selective hydride reducing agent. | Produces a racemic mixture of (R)- and (S)-1-(3-bromophenyl)propan-1-ol. libretexts.org |

| Diisopinocampheylchloroborane (Ipc₂BCl) | A chiral borane reagent used for stereoselective reductions. libretexts.org | The (+) and (-) versions of the reagent can selectively produce one enantiomer over the other. libretexts.org |

| Ru-BINAP Catalyst + H₂ | Catalytic system for asymmetric hydrogenation. | The chirality of the BINAP ligand ((R) or (S)) determines the chirality of the alcohol product. sctunisie.org |

Multi-Step Synthetic Pathways Incorporating the 3-Bromophenyl-Substituted Propanol (B110389) Scaffold

Alternative synthetic strategies involve constructing the carbon skeleton of this compound through carbon-carbon bond-forming reactions. These multi-step pathways offer flexibility in accessing the target molecule from different starting materials.

Approaches Involving Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used for forming new carbon-carbon bonds. ucalgary.calibretexts.org The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections utilizing the Grignard reaction.

Reaction of an aryl aldehyde with an alkyl Grignard reagent: In this approach, 3-bromobenzaldehyde (B42254) is treated with ethylmagnesium bromide. The nucleophilic ethyl group of the Grignard reagent adds to the carbonyl carbon of the aldehyde, and subsequent acidic workup yields this compound.

Reaction of an alkyl aldehyde with an aryl Grignard reagent: Alternatively, the required aryl Grignard reagent, 3-bromophenylmagnesium bromide, can be prepared from a suitable precursor like 1,3-dibromobenzene. This Grignard reagent is then reacted with propanal. The nucleophilic aryl group attacks the aldehyde, leading to the desired product after workup.

Organolithium reagents can be used in a similar fashion, often exhibiting comparable or enhanced reactivity. mdpi.com

| Retrosynthetic Approach | Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Product |

| Approach 1 | 3-Bromobenzaldehyde | Ethylmagnesium Bromide | This compound |

| Approach 2 | Propanal | 3-Bromophenylmagnesium Bromide | This compound |

Condensation and Addition Reactions for Propanol Backbone Construction

The carbon backbone of the target molecule can also be assembled using classic condensation reactions, such as the Friedel-Crafts acylation. This method allows for the direct construction of the precursor ketone, 1-(3-bromophenyl)propan-1-one, from simpler starting materials. iucr.org

In this pathway, bromobenzene (B47551) is subjected to acylation with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). iucr.org The reaction introduces the propanoyl group onto the aromatic ring. While this reaction can yield a mixture of ortho, meta, and para isomers, the meta product, 1-(3-bromophenyl)propan-1-one, can be isolated. This ketone is then subsequently reduced to the target alcohol, this compound, using the methods described in section 2.1.1.

Chiral and Stereoselective Synthesis of this compound Enantiomers

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of highly selective synthetic methods. (S)-1-(3-bromophenyl)propan-1-ol, for example, is noted as a precursor in the synthesis of novel pharmaceutical compounds.

The most powerful and practical method for obtaining specific enantiomers of this compound is the asymmetric hydrogenation of the corresponding ketone, 1-(3-bromophenyl)propan-1-one. sctunisie.org This technique employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Catalytic systems based on ruthenium complexed with chiral diphosphine ligands are highly effective. sctunisie.org By selecting the appropriate enantiomer of the chiral ligand, chemists can selectively synthesize either the (R)- or (S)-enantiomer of the final alcohol product. For example, using an (R)-configured diphosphine/ruthenium catalyst will preferentially yield one enantiomer of the alcohol, while the (S)-configured catalyst will produce the other. These reactions are known to proceed in high chemical yields and with excellent levels of stereoselectivity, often achieving enantiomeric excesses (ee) of up to 99%. sctunisie.org This method avoids the need for chiral resolutions or stoichiometric chiral reagents, making it an efficient and atom-economical route to the desired stereoisomer.

| Catalyst Configuration | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| (R)-Diphosphine/Ruthenium Complex | 1-(3-Bromophenyl)propan-1-one | (R)-1-(3-Bromophenyl)propan-1-ol (typically) | Up to 99% sctunisie.org |

| (S)-Diphosphine/Ruthenium Complex | 1-(3-Bromophenyl)propan-1-one | (S)-1-(3-Bromophenyl)propan-1-ol (typically) | Up to 99% sctunisie.org |

Asymmetric Catalysis in C-O Bond Formation

Asymmetric catalysis is a cornerstone for the enantioselective synthesis of chiral alcohols like this compound. The most common approach involves the asymmetric reduction of the corresponding prochiral ketone, 1-(3-bromophenyl)propan-1-one. This transformation establishes the chiral center at the carbinol carbon.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for this purpose. For instance, chiral diamine-ligated ruthenium complexes can catalyze the asymmetric transfer hydrogenation of aryl ketones using isopropanol (B130326) as both the solvent and the hydrogen source. Similarly, catalysts generated in situ from iridium complexes and chiral tetradentate diaminodiphosphine ligands have demonstrated high efficiency and enantioselectivity in the transfer hydrogenation of aromatic ketones, achieving high enantiomeric excesses (ee). researchgate.net

Another powerful method is the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, used in stoichiometric or catalytic amounts with a borane source, can reduce a wide range of ketones to their corresponding alcohols with high enantioselectivity. nih.govgoogle.com The predictable stereochemical outcome is a significant advantage of this methodology.

| Catalyst System | Reducing Agent | Typical Substrates | Key Advantages |

|---|---|---|---|

| Ru/Rh/Ir with Chiral Ligands | Isopropanol, Formic Acid/Triethylamine (B128534) | Aryl alkyl ketones | High catalytic activity and enantioselectivity. researchgate.net |

| Chiral Oxazaborolidines (CBS) | Borane (BH3) | Aromatic and aliphatic ketones | High enantioselectivity and predictable stereochemistry. nih.govgoogle.com |

Enzymatic Biotransformations for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones. These enzymes, often sourced from microorganisms like Lactobacillus brevis or Pichia glucozyma, can exhibit exquisite enantioselectivity, producing either the (R)- or (S)-enantiomer of the alcohol depending on the specific enzyme used. rsc.orgmdpi.com

For the synthesis of this compound, a suitable ADH would be selected to reduce 1-(3-bromophenyl)propan-1-one. These reactions are typically performed in aqueous media under mild conditions, which is environmentally advantageous. A critical aspect of these biotransformations is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which is consumed in the reduction. This is often achieved by using a coupled-enzyme system (e.g., with glucose dehydrogenase) or a substrate-coupled approach where a sacrificial alcohol (like isopropanol) is oxidized to regenerate the cofactor. google.comgoogle.com

The stereoselectivity of these enzymatic reductions can be influenced by the substrate's electronic and steric properties. Studies on various acetophenone (B1666503) derivatives have shown that the nature and position of substituents on the aromatic ring can affect both the reaction rate and the enantiomeric excess of the product alcohol. rsc.orgresearchgate.net

Preparation of Enantiopure Intermediates and Derivatives

An alternative strategy for obtaining enantiopure this compound involves the use of chiral building blocks that already possess the desired stereochemistry. This approach circumvents the need for an asymmetric transformation at a late stage of the synthesis.

One such method involves starting with an enantiopure precursor like a chiral epoxide. For instance, enantiopure styrene (B11656) oxide derivatives can be synthesized and then opened with an appropriate organometallic reagent to install the ethyl group. Subsequent functional group manipulations would then lead to the target alcohol.

Another approach is the enzymatic resolution of a racemic mixture of an intermediate. For example, a racemic ester precursor to this compound could be selectively hydrolyzed by a lipase (B570770), yielding one enantiomer of the alcohol and the unreacted enantiomer of the ester, which can then be separated. mdpi.com

Furthermore, multi-enzyme cascade reactions can be designed to convert achiral starting materials into complex chiral molecules. For example, a synthetic pathway starting from L-phenylalanine has been developed to produce enantiopure 1,2-amino alcohols, which demonstrates the potential for creating complex chiral building blocks that could be further elaborated to this compound. acs.orgacs.org

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, these principles can be applied by focusing on solvent choice, catalytic methods, and waste reduction.

Solvent-Free and Aqueous-Phase Reaction Systems

Performing reactions in water or under solvent-free conditions significantly reduces the environmental impact associated with volatile organic compounds (VOCs). The reduction of ketones, a key step in synthesizing this compound, can be effectively carried out in aqueous media. For instance, catalytic transfer hydrogenation using sodium formate (B1220265) as a hydrogen donor can be performed in water, often with the aid of a surfactant to solubilize the organic substrate. rsc.orgliv.ac.uk The use of water as a solvent is not only environmentally benign but can also lead to enhanced reaction rates and selectivities. liv.ac.uk

Microwave-assisted organic synthesis in water is another green approach. The reduction of carbonyl compounds with sodium borohydride in water can be significantly accelerated under microwave irradiation, leading to shorter reaction times and often cleaner reactions. researchgate.net Glycerol has also been explored as a green, biodegradable, and recyclable solvent for carbonyl reductions. researchgate.net

Catalytic Methodologies for Reduced Environmental Impact

The use of catalysts, as opposed to stoichiometric reagents, is a fundamental principle of green chemistry as it minimizes waste. Catalytic transfer hydrogenation, as mentioned earlier, is an excellent example. Instead of using stoichiometric metal hydrides like sodium borohydride or lithium aluminum hydride, which generate significant amounts of inorganic waste, a catalytic amount of a transition metal complex can be used with a safe and inexpensive hydrogen donor like formic acid or isopropanol. wikipedia.orgbohrium.com

Furthermore, the development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, can further enhance the sustainability of the process. For example, an amphiphilic resin-supported palladium nanoparticle catalyst has been used for transfer hydrogenation in water, and it could be recovered and reused multiple times without a significant loss of activity. bohrium.comoup.com

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scalability.

The synthesis of this compound can be adapted to a continuous flow setup. The reduction of 1-(3-bromophenyl)propan-1-one is a prime candidate for this technology. Ketone reductions can be performed in packed-bed reactors containing a supported reducing agent or a heterogeneous catalyst. thieme-connect.com For instance, a continuous-flow Meerwein-Pondorff-Verley reduction has been demonstrated using a catalytic amount of a simple base in isopropanol flowing through a heated reactor coil. thieme-connect.com

Enzymatic reductions can also be integrated into flow processes. Immobilized enzymes can be packed into a column, and the substrate solution is then continuously passed through it. This setup allows for easy separation of the product from the biocatalyst, which can be reused for extended periods. An alcohol dehydrogenase from Lactobacillus brevis has been successfully immobilized and used in a packed-bed reactor for the continuous reduction of acetophenone. mdpi.com

Grignard reactions, which could be used to synthesize this compound from 3-bromobenzaldehyde and ethylmagnesium bromide, are notoriously exothermic and can be challenging to control in large-scale batch reactors. Continuous flow reactors offer superior temperature control, making these reactions safer and more efficient. gordon.eduacs.orgwordpress.comacs.orgwordpress.com Inline monitoring techniques, such as IR spectroscopy, can be integrated into the flow system to provide real-time analysis of the reaction progress. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Difficult to control exotherms in large volumes. | Excellent heat dissipation, small reaction volumes. wordpress.com |

| Scalability | Often requires re-optimization for different scales. | Scalable by running the process for a longer time. |

| Reproducibility | Can be variable due to mixing and temperature gradients. | Highly reproducible due to precise control of parameters. |

| Integration | Multi-step sequences require isolation of intermediates. | Can telescope multiple reaction steps, avoiding intermediate workup. acs.org |

Chemical Reactivity and Advanced Transformations of 1 3 Bromophenyl Propan 1 Ol

Functional Group Interconversions at the Alcohol and Bromine Centers

The alcohol and bromine moieties on 1-(3-bromophenyl)propan-1-ol can be selectively targeted to undergo a range of functional group interconversions, which are fundamental to its role as a synthetic intermediate.

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 1-(3-bromophenyl)propan-1-one. nih.gov This transformation is a common and crucial step in many synthetic pathways, as the resulting ketone provides a new site for nucleophilic attack and further functionalization. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, scale) and tolerance of other functional groups. quizlet.com For instance, manganese(IV) oxide (MnO₂) is an effective reagent for the oxidation of benzylic alcohols. acs.org Other common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) in acidic conditions.

Table 1: Common Reagents for the Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Manganese(IV) Oxide (MnO₂) | 1-(3-Bromophenyl)propan-1-one | Reflux in a solvent like chloroform (B151607) or dichloromethane (B109758) | Effective for allylic and benzylic alcohols. acs.org |

| Pyridinium Chlorochromate (PCC) | 1-(3-Bromophenyl)propan-1-one | Anhydrous dichloromethane (CH₂Cl₂) at room temperature | A mild oxidant that typically stops at the ketone stage for secondary alcohols. |

| Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | 1-(3-Bromophenyl)propan-1-one | Aqueous acetone, often requires heating | A strong oxidizing agent (Jones oxidation). |

| Sodium Hypochlorite (NaOCl) / TEMPO | 1-(3-Bromophenyl)propan-1-one | Biphasic system (e.g., CH₂Cl₂/H₂O) with a catalytic amount of TEMPO | A milder and more environmentally friendly alternative to heavy metal oxidants. |

Direct nucleophilic substitution of the bromine atom on the phenyl ring of this compound via traditional SNAr (Nucleophilic Aromatic Substitution) mechanisms is generally difficult. Aryl halides are typically unreactive toward nucleophiles because the carbon-bromine bond has partial double-bond character due to resonance with the aromatic ring, and the formation of a phenyl cation intermediate is energetically unfavorable. libretexts.org Such reactions usually require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the ring to activate it, which are absent in this molecule.

Therefore, the most effective and widely used methods for achieving substitution at the aryl bromide position involve transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. These modern synthetic methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. libretexts.orglibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromide. nobelprize.org These reactions share a common catalytic cycle that generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of an organometallic reagent, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nih.govyoutube.com

Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. udel.edu

Table 2: Typical Conditions for Suzuki Coupling of this compound

| Component | Example |

|---|---|

| Aryl Bromide | This compound |

| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) or Alkylboronic ester |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Triphenylphosphine (B44618) (PPh₃), XPhos |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, often with water |

Sonogashira Reaction : The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and a copper(I) salt, such as copper(I) iodide, and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.orglibretexts.org The reaction is highly efficient for creating arylalkynes, which are important structures in pharmaceuticals and materials science. washington.edu

Table 3: Typical Conditions for Sonogashira Coupling of this compound

| Component | Example |

|---|---|

| Aryl Bromide | This compound |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, or the amine base itself |

Negishi Reaction : The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. wikipedia.org It is known for its high reactivity and functional group tolerance. organic-chemistry.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, or directly from an organic halide. A key advantage of the Negishi coupling is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds effectively. organic-chemistry.orgnih.gov

Table 4: Typical Conditions for Negishi Coupling of this compound

| Component | Example |

|---|---|

| Aryl Bromide | This compound |

| Organozinc Reagent | Arylzinc halide (e.g., PhZnCl) or Alkylzinc halide |

| Palladium or Nickel Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Ni(acac)₂ |

| Ligand | Triphenylphosphine (PPh₃), dppe, PCyp₃ |

| Solvent | THF, Dioxane, DMF, NMP |

Derivatization Strategies for Structural Modification and Functionalization

Beyond simple interconversions, the hydroxyl group of this compound serves as a handle for various derivatization strategies, allowing for significant structural modifications.

The secondary alcohol can be converted into esters and ethers, which can alter the molecule's physical properties (like solubility and polarity) or act as protecting groups during subsequent synthetic steps.

Esterification : This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. A milder, one-pot method involves using reagents like triphenylphosphine dibromide with a carboxylic acid and a base. unc.edu

Etherification : A common method for ether synthesis is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether. doubtnut.com

Table 5: Derivatization of the Hydroxyl Group

| Transformation | Reagents | Product Type |

|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification (Acyl Chloride) | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |

The introduction of a nitrogen-containing functional group is a critical transformation in medicinal chemistry, as many biologically active compounds are amines. Several strategies can be employed to synthesize aminated derivatives from this compound.

One primary route involves first oxidizing the alcohol to 1-(3-bromophenyl)propan-1-one, as described in section 3.1.1. The resulting ketone can then undergo reductive amination . In this two-step, one-pot process, the ketone reacts with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine. google.com

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester can then be displaced by an amine nucleophile (e.g., ammonia, primary amine) in an SN2 reaction to form the aminated product. This method is particularly useful for introducing a variety of amine functionalities. The literature contains examples of related structures like 3-amino-1-(3-bromophenyl)propan-1-ol (B1527653) and 3-amino-3-(3-bromophenyl)propan-1-ol, highlighting the importance of these aminated scaffolds. sigmaaldrich.combldpharm.com

Table 6: Synthetic Routes to Aminated Derivatives

| Method | Key Steps | Intermediate | Final Product Type |

|---|---|---|---|

| Reductive Amination | 1. Oxidation of alcohol to ketone 2. Reaction with amine and reducing agent | 1-(3-Bromophenyl)propan-1-one | 1-Amino-1-(3-bromophenyl)propane derivative |

| Nucleophilic Substitution | 1. Conversion of alcohol to sulfonate ester (e.g., tosylate) 2. Substitution with an amine | 1-(3-Bromophenyl)propyl tosylate | 1-Amino-1-(3-bromophenyl)propane derivative |

Table of Compounds

Reactions Leading to Cyclic Compounds

The molecular structure of this compound, featuring a reactive secondary alcohol and a bromo-substituted aromatic ring, provides a versatile platform for the synthesis of various cyclic compounds. Intramolecular reactions, in particular, offer efficient pathways to carbocyclic and heterocyclic systems by leveraging these functional groups.

One of the most significant cyclization strategies involves the intramolecular Heck reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process utilizes the aryl bromide portion of the molecule. Prior modification of the hydroxyl group is necessary to introduce an alkene moiety at a suitable position on the propanol (B110389) chain. For instance, etherification or esterification of the alcohol with a molecule containing a terminal double bond would generate a precursor ripe for intramolecular cyclization. The subsequent palladium-catalyzed reaction would proceed via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by intramolecular carbopalladation across the tethered double bond, and subsequent β-hydride elimination to yield a cyclized product and regenerate the catalyst. drugfuture.comlibretexts.org The regioselectivity of this cyclization can be controlled by the length and nature of the tether connecting the alkene to the aromatic ring.

Another avenue for forming cyclic structures is through reactions that lead to cyclopropane (B1198618) derivatives. While not an intramolecular cyclization of the starting alcohol itself, this compound can serve as a precursor to substrates for cyclopropanation. For example, dehydration of the alcohol would yield 1-(3-bromophenyl)prop-1-ene, which can then undergo cyclopropanation reactions, such as the Simmons-Smith reaction, to form the corresponding cyclopropylbenzene (B146485) derivative. organic-chemistry.org Furthermore, transformations involving the alcohol group can lead to intermediates suitable for Michael-initiated ring closure strategies, a common method for synthesizing donor-acceptor cyclopropanes. nih.gov

The table below summarizes potential cyclization reactions starting from this compound or its immediate derivatives.

| Reaction Type | Required Modification of this compound | Key Reagents/Catalysts | Resulting Cyclic Structure |

|---|---|---|---|

| Intramolecular Heck Reaction | Etherification/Esterification with an alkenyl group (e.g., allyl bromide) | Pd(0) catalyst (e.g., Pd(OAc)₂, PPh₃), Base | Dihydrobenzofuran or Dihydropyran derivatives |

| Simmons-Smith Cyclopropanation | Dehydration to 1-(3-bromophenyl)prop-1-ene | CH₂I₂, Zn-Cu couple | 1-(2-ethylcyclopropyl)-3-bromobenzene |

| Michael-Initiated Ring Closure | Conversion to an electrophilic alkene | Nucleophile, Base | Substituted Cyclopropane |

This compound as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of its functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of heterocyclic chemistry and pharmaceutical development. Its utility stems from the ability to selectively modify either the alcohol or the aryl bromide, or to use them in concert to build intricate molecular frameworks.

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound serves as a versatile building block for constructing a wide array of these ring systems. aksci.commsesupplies.com The hydroxyl group can be readily converted into other functionalities, such as amines or azides, which can then act as nucleophiles in cyclization reactions.

For example, conversion of the alcohol to an azide (B81097) via a Mitsunobu reaction followed by reduction yields the corresponding amine, 3-amino-3-(3-bromophenyl)propane. This amine can then be used as a synthon for nitrogen-containing heterocycles like pyrroles, pyridines, or benzodiazepines through condensation and cyclization reactions with appropriate diketones or other bifunctional reagents. nih.govorganic-chemistry.org

Alternatively, the hydroxyl group can participate directly in the formation of oxygen-containing heterocycles. nih.gov Acid-catalyzed dehydration followed by cyclization with a suitable dienophile in a Diels-Alder reaction, or intramolecular cyclization of a derivative, can lead to furan (B31954) or pyran-based structures. The aryl bromide functionality also plays a crucial role, often serving as a handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) to introduce the 3-(1-hydroxypropyl)phenyl moiety onto a pre-existing heterocyclic nucleus or to build the ring itself. nih.gov

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where the use of advanced intermediates can significantly streamline production and improve efficiency. globalpharmatek.com this compound, particularly in its enantiomerically pure forms like (S)-1-(3-bromophenyl)propan-1-ol, is identified as a crucial precursor in the synthesis of innovative pharmaceutical compounds aimed at treating conditions such as inflammatory diseases and cancer.

The value of this compound lies in its contribution to the final molecular architecture of a drug candidate. The 3-bromophenyl group might be a key pharmacophore that interacts with a biological target, or it may serve as a synthetic handle for late-stage diversification of a lead compound library. The secondary alcohol provides a stereocenter, which is often critical for biological activity, and a point for attaching other molecular fragments. sumitomo-chem.co.jp The development of continuous flow chemistry processes for synthesizing APIs often relies on robust intermediates like this compound that can be reliably transformed in subsequent steps. beilstein-journals.orgbeilstein-journals.org

The table below illustrates the role of this compound as a synthetic intermediate.

| Application Area | Functional Group Utilized | Transformation Example | Resulting Molecular Class |

|---|---|---|---|

| Heterocyclic Synthesis | Hydroxyl Group | Conversion to amine, then condensation with a dicarbonyl compound | Nitrogen Heterocycles (e.g., Pyrroles) |

| Heterocyclic Synthesis | Aryl Bromide | Suzuki coupling with a heterocyclic boronic acid | Aryl-substituted Heterocycles |

| Pharmaceutical Intermediates | Hydroxyl Group (Chiral) | Esterification with a complex carboxylic acid | Advanced Chiral Esters |

| Pharmaceutical Intermediates | Aryl Bromide | Buchwald-Hartwig amination | Complex Secondary or Tertiary Arylamines |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is fundamental to controlling reaction outcomes, optimizing conditions, and designing novel synthetic pathways. Investigations focus on the elucidation of reaction pathways, transition states, and the role of transient species like intermediates and radicals.

The reactions of this compound are governed by the interplay of its two primary functional groups. For transformations involving the aryl bromide, such as the Heck reaction, the catalytic cycle is well-established. drugfuture.com The pathway begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The subsequent steps involve migratory insertion of an alkene and β-hydride elimination, with defined transition states for each elementary step. libretexts.org The specific ligands on the palladium catalyst can influence the energy of these transition states, thereby affecting the reaction's efficiency and selectivity.

Reactions at the alcohol center, such as acid-catalyzed dehydration, proceed through different pathways. Protonation of the hydroxyl group forms a good leaving group (water), which departs to generate a secondary carbocation. This carbocationic intermediate then loses a proton from an adjacent carbon to form an alkene. The stability of the transition state leading to the carbocation is a key factor in the reaction rate. Computational studies on related alcohol decomposition reactions suggest that dehydrogenation can also be a viable pathway, proceeding through a different set of intermediates and transition states. researchgate.net

Reaction intermediates are transient molecular entities formed from reactants that are consumed in subsequent steps to form the final products. wikipedia.orgyoutube.com In the context of this compound, several types of intermediates are crucial.

Organometallic Intermediates: In palladium-catalyzed cross-coupling reactions, aryl-palladium(II) complexes are key intermediates that dictate the course of the reaction. libretexts.org

Carbocation Intermediates: As mentioned, secondary benzylic carbocations are central to acid-catalyzed elimination and substitution reactions at the alcohol center. The stability of this intermediate, enhanced by the adjacent phenyl ring, facilitates these transformations. wikipedia.org

Key Intermediates in Alcohol Decomposition: In thermal or catalytic decomposition, propanal (CH₃CH₂CHO) can be a key intermediate formed via dehydrogenation before further transformations occur. researchgate.net

While many reactions of this compound proceed through ionic or organometallic intermediates, the involvement of radical species cannot be discounted, especially under specific conditions such as high temperatures or in the presence of radical initiators. For instance, certain transition-metal-catalyzed reactions can involve single-electron transfer (SET) steps that generate radical intermediates. researchgate.net The synthesis of some heterocyclic systems from aryl alkenes, which can be derived from this compound, has been shown to proceed through biradical intermediates. organic-chemistry.org The controlled generation and reaction of such species open up alternative, powerful synthetic strategies.

Kinetic Studies and Reaction Rate Determination

A comprehensive understanding of the chemical reactivity of this compound necessitates detailed kinetic studies to determine the rates of its various transformations. Such studies are fundamental to elucidating reaction mechanisms, optimizing reaction conditions for synthetic applications, and predicting the compound's behavior in different chemical environments. However, a review of the current scientific literature does not yield specific experimental data on the kinetic studies and reaction rate determination exclusively for this compound.

Therefore, this section will outline the established methodologies and theoretical frameworks that would be employed in the kinetic analysis of this compound, drawing parallels from studies on structurally related alcohols.

General Methodologies for Kinetic Analysis

The kinetic investigation of a reaction involving this compound, such as its oxidation, would typically involve monitoring the change in concentration of the reactant or a product over time. This is often achieved through techniques like UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

The rate law is a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants. For a hypothetical reaction:

aA + bB → cC + dD

The rate law is generally expressed as:

Rate = k[A]^x[B]^y

where:

k is the rate constant

[A] and [B] are the molar concentrations of the reactants

x and y are the reaction orders with respect to each reactant

Illustrative Data Presentation

While specific experimental data for this compound is not available, a typical presentation of kinetic data from an oxidation experiment might resemble the following hypothetical table. This table illustrates how the initial rate of reaction could vary with the initial concentrations of the reactants.

Table 1: Hypothetical Initial Rate Data for the Oxidation of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

Determination of the Rate Constant and Activation Energy

Once the rate law is established, the rate constant, k, can be calculated for each experiment and an average value determined. The rate constant is temperature-dependent, and its relationship with temperature is described by the Arrhenius equation:

k = Ae^(-Ea/RT)

where:

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature

To determine the activation energy, experiments would be conducted at various temperatures to obtain different values of the rate constant. A plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated. This provides crucial insight into the energy barrier that must be overcome for the reaction to occur.

While detailed research findings on the kinetics of this compound are not currently published, the principles and methods described here represent the standard approach to determining its reaction rates and understanding its chemical transformations from a quantitative perspective.

Spectroscopic and Structural Analysis of this compound Eludes Detailed Public Data

A comprehensive search for detailed experimental spectroscopic data for the chemical compound this compound has yielded insufficient information to construct a complete and scientifically rigorous characterization as requested. While the existence and basic properties of the compound are documented in chemical databases, a thorough analysis based on high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy is not publicly available in the searched scientific literature and spectral databases.

The planned article, intended to detail the spectroscopic and structural elucidation of this compound, was structured to cover advanced analytical techniques. This included an in-depth analysis of its proton and carbon NMR spectra, two-dimensional NMR correlations for establishing molecular connectivity, and functional group identification through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

However, the specific, experimentally-derived data required to populate these sections—such as precise chemical shifts, coupling constants for ¹H NMR, comprehensive peak assignments for ¹³C NMR, correlation peaks from COSY, HSQC, and HMBC spectra, and characteristic vibrational frequencies from FT-IR and Raman analyses—could not be located.

Information is available for structurally related compounds, including the precursor 1-(3-bromophenyl)propan-1-one and the parent alcohol 1-propanol. While this data allows for theoretical predictions of the spectral characteristics of this compound, it cannot substitute for measured, empirical data. A scientifically accurate report necessitates actual experimental findings to ensure the reliability of the structural and electronic interpretations.

Consequently, the inability to source the requisite primary spectral data for this compound prevents the creation of the detailed and authoritative scientific article as outlined. Further experimental research and publication of the findings are required for a complete spectroscopic profile of this compound to be publicly accessible.

Spectroscopic Characterization and Structural Elucidation of 1 3 Bromophenyl Propan 1 Ol and Its Derivatives

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing precise information about the molecular weight and elemental composition of a molecule, as well as insights into its structure through the analysis of fragmentation patterns. For 1-(3-bromophenyl)propan-1-ol, mass spectrometry confirms its molecular formula and helps to piece together its structural features.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The molecular formula of this compound is C₉H₁₁BrO. nih.gov The presence of bromine is a key isotopic signature, as it naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

The monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), is 213.99933 Da. uni.lu HRMS can measure this value with precision in the parts-per-million (ppm) range, allowing for the confident assignment of the C₉H₁₁BrO formula and distinguishing it from other potential formulas with the same nominal mass.

In addition to the molecular ion, HRMS can identify various adducts formed during the ionization process, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻ in negative ion mode. The predicted m/z values for several common adducts of this compound are detailed in the table below.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₂BrO⁺ | 215.00661 |

| [M+Na]⁺ | C₉H₁₁BrNaO⁺ | 236.98855 |

| [M+K]⁺ | C₉H₁₁BrKO⁺ | 252.96249 |

| [M+NH₄]⁺ | C₉H₁₅BrNO⁺ | 232.03315 |

| [M-H]⁻ | C₉H₁₀BrO⁻ | 212.99205 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion (typically the molecular ion or a protonated molecule) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, revealing information about the connectivity of atoms within the molecule.

For this compound, the fragmentation pattern is influenced by the functional groups present: the hydroxyl group, the alkyl chain, and the bromophenyl ring. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org

Key predicted fragmentation pathways for this compound include:

Loss of Water: The [M+H]⁺ ion can easily eliminate a molecule of water (H₂O, 18 Da), leading to a significant fragment ion at m/z 197/199. uni.lu

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon (C1) and the adjacent ethyl group carbon would result in the loss of an ethyl radical (•C₂H₅, 29 Da). This would generate a stable, resonance-delocalized bromophenyl-hydroxymethylene cation [C₇H₆BrO]⁺ at m/z 185/187.

Benzylic Cleavage: A competing alpha-cleavage involves the loss of the bromophenyl group, leading to the [CH(OH)CH₂CH₃]⁺ fragment at m/z 59.

Ring Fragmentation: The bromophenyl cation itself [C₆H₄Br]⁺ could be observed at m/z 155/157, arising from cleavage of the C-C bond between the ring and the propanol (B110389) side chain. Further fragmentation could lead to the loss of bromine, resulting in a phenyl cation [C₆H₅]⁺ at m/z 77.

Table 2: Predicted Key MS/MS Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 197/199 | [M+H - H₂O]⁺ |

| 185/187 | [M - C₂H₅]⁺ (Alpha-cleavage) |

| 155/157 | [C₆H₄Br]⁺ (Bromophenyl cation) |

| 107 | [C₇H₇O]⁺ (Loss of Br from m/z 185/187) |

| 77 | [C₆H₅]⁺ (Loss of Br from m/z 155/157) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute configuration and conformation of a molecule in the solid state.

A search of the crystallographic literature did not yield a published crystal structure for this compound. However, structural data for closely related compounds, such as 1-(4-bromophenyl)-3-chloropropan-1-one, have been reported. researchgate.net For this related molecule, analysis revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net Such an analysis for this compound would similarly provide detailed geometric parameters, including the torsion angles defining the conformation of the propanol side chain relative to the bromophenyl ring and would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

A powerful modern approach to structural elucidation involves the comparison of experimentally obtained spectroscopic data with data predicted from theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate optimized molecular geometries and predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis).

While no specific studies performing a direct comparative analysis for this compound were identified, this methodology has been successfully applied to similar molecules like 1,3-propanediol. researchgate.net In such a study, theoretically calculated properties are benchmarked against experimental results. researchgate.net A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment and the interpretation of the spectral features. For this compound, this approach could be used to:

Assign specific ¹H and ¹³C NMR signals unambiguously.

Correlate observed IR absorption bands to specific vibrational modes of the molecule.

Validate the proposed fragmentation pathways in mass spectrometry by calculating the relative energies of different fragment ions.

This synergy between experimental measurement and theoretical computation offers a comprehensive and robust framework for the structural characterization of this compound and its derivatives.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-Bromophenyl)-3-chloropropan-1-one |

Computational and Theoretical Chemistry Studies on 1 3 Bromophenyl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(3-bromophenyl)propan-1-ol, which has rotatable bonds (specifically the C-C and C-O bonds of the propanol (B110389) side chain), multiple stable conformations may exist.

A conformational analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the global minimum energy conformation and other low-energy conformers that may be present in a sample of the compound. The stability of different conformers is often influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the benzene ring, as well as steric hindrance between the side chain and the bromine atom.

Table 1: Hypothetical Optimized Geometrical Parameters for a Conformer of this compound This table is illustrative and based on general principles of molecular geometry, as specific research data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| O-H (hydroxyl) | ~0.96 Å | |

| C-Br | ~1.91 Å | |

| Bond Angle | C-C-O (carbinol) | ~109.5° |

| C-O-H | ~109° | |

| Dihedral Angle | C-C-C-O | Varies with conformer |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the ionization potential and indicates the molecule's nucleophilic character. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity, indicating electrophilic character.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atom, while the LUMO would be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom.

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy ranges for similar aromatic alcohols. Specific calculated values for this compound are not available.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | ~ -6.5 to -5.5 | Electron Donation (Nucleophilic Center) |

| LUMO | ~ -1.0 to 0.0 | Electron Acceptance (Electrophilic Center) |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 | Chemical Reactivity and Stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to show different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like the oxygen in the hydroxyl group) and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are usually found around hydrogen atoms, especially the acidic proton of the hydroxyl group, and are sites for nucleophilic attack.

Green and yellow regions denote areas of neutral or intermediate potential.

For this compound, the MEP map would show a strong negative potential (red) around the oxygen atom and a positive potential (blue) around the hydroxyl hydrogen. The bromine atom would also influence the charge distribution on the phenyl ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Analysis of Fukui and Parr Functions for Reactivity Prediction

Fukui functions and Parr functions are reactivity indices derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

The Fukui function f+(r) predicts the site for a nucleophilic attack (where an electron is accepted). The atom with the highest f+ value is the most likely site for such an attack.

The Fukui function f-(r) predicts the site for an electrophilic attack (where an electron is donated). The atom with the highest f- value is the most susceptible to this type of attack.

The Parr function P(r) is another tool used to study electrophilic and nucleophilic centers in a molecule.

For this compound, these functions would help to quantify the reactivity of different atoms in the phenyl ring, the carbinol carbon, and the oxygen atom, providing a more detailed reactivity map than FMO analysis alone.

Solvation Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and properties of a solute.

For this compound, studying solvation effects would be important for understanding its behavior in solution. A polar solvent would be expected to stabilize the molecule, potentially altering the relative energies of its conformers and affecting its HOMO-LUMO gap. These calculations are also essential for accurately predicting spectroscopic properties, such as UV-Vis absorption spectra, as the solvent can cause shifts in the absorption maxima (solvatochromism).

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotational freedom around the Cα-Cβ and Cα-C(phenyl) single bonds, as well as the orientation of the hydroxyl group. MD simulations of similar molecules, like ephedrine, which also contains a phenylpropanol backbone, have revealed the presence of distinct low-energy conformers. ajchem-b.com These stable conformations are often governed by a delicate balance of steric hindrance and intramolecular interactions.

A significant intramolecular interaction expected to influence the conformational preference of this compound is the formation of a weak hydrogen bond between the hydroxyl group's hydrogen and the π-electron cloud of the aromatic ring (OH-π interaction). Such interactions have been identified as stabilizing factors in the lowest energy conformations of similar molecules like 1-phenyl-2-propanol. researchgate.net The presence of the bulky bromine atom at the meta position of the phenyl ring is also anticipated to play a role in the conformational landscape by introducing steric constraints and potentially influencing the electronic properties of the aromatic ring.

The relative populations of different conformers can be estimated from MD simulations, providing a statistical representation of the molecule's structural diversity at a given temperature. While specific population data for this compound is not available, studies on amphetamine and methamphetamine have successfully used a combination of MD simulations and spectroscopic techniques to determine the relative populations of their various conformers in solution. rsc.org This integrated approach allows for a detailed understanding of the molecule's structure and its interaction with the surrounding solvent.

Intermolecular interactions are crucial in determining the macroscopic properties of this compound, such as its solubility and aggregation behavior. The primary sites for intermolecular interactions are the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and the bromophenyl group. MD simulations of ephedrine in aqueous solution have highlighted the importance of hydrogen bonding between the molecule's functional groups and water molecules. ajchem-b.com Similarly, the hydroxyl group of this compound is expected to form strong hydrogen bonds with polar solvents and with other molecules of the same compound, potentially leading to the formation of dimers or larger aggregates.

The bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can lead to specific interactions with Lewis bases, influencing the packing of the molecules in condensed phases. Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions, which are significant in nonpolar environments or in the aggregation of the molecule.

To illustrate the potential outcomes of a molecular dynamics study on this compound, the following tables present hypothetical yet plausible data based on the behavior of analogous compounds.

Table 1: Predicted Major Conformers of this compound and Their Key Dihedral Angles

| Conformer | Dihedral Angle 1 (H-O-Cα-Cβ) (°) | Dihedral Angle 2 (O-Cα-Cβ-Cγ) (°) | Dihedral Angle 3 (Cβ-Cα-C1-C2) (°) | Predicted Relative Population (%) |

| A (Anti) | ~180 | ~180 | ~90 | 45 |

| B (Gauche 1) | ~60 | ~60 | ~90 | 30 |

| C (Gauche 2) | ~-60 | ~-60 | ~90 | 25 |

Note: The dihedral angles and relative populations are illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific MD simulations.

Table 2: Potential Intermolecular Interaction Energies for this compound Dimers from MD Simulations

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | -OH --- -OH | -3 to -7 |

| Halogen Bonding | C-Br --- O (from -OH) | -1 to -3 |

| π-π Stacking | Phenyl Ring --- Phenyl Ring | -1 to -4 |

| Hydrophobic Interactions | Propyl Chain/Phenyl Ring | Variable |

Note: These energy ranges are typical for the specified interactions and provide a qualitative understanding of their relative strengths.

Stereochemical Control and Chirality in 1 3 Bromophenyl Propan 1 Ol Research

Enantioselective Synthesis Strategies and Enantiomeric Excess Determination

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound in excess over the other. wikipedia.org The success of such a synthesis is quantified by the enantiomeric excess (ee), which measures the purity of the sample, with 100% ee indicating a single, pure enantiomer and 0% ee representing a racemic mixture. wikipedia.orgmasterorganicchemistry.com

One of the most efficient methods for producing enantiomerically enriched alcohols like 1-(3-Bromophenyl)propan-1-ol is the catalytic asymmetric reduction of the corresponding prochiral ketone, 1-(3-Bromophenyl)propan-1-one (also known as 3'-bromopropiophenone). bldpharm.comnih.gov This approach utilizes a small amount of a chiral catalyst to transfer hydrogen from a reducing agent to the ketone, preferentially forming one enantiomer of the alcohol.

While specific studies detailing the asymmetric reduction of 3'-bromopropiophenone (B130256) are not broadly available in the reviewed literature, the general methodology is well-established for structurally similar ketones. These reactions often employ transition metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with chiral ligands. Biomimetic approaches using chiral NAD(P)H analogues in the presence of catalysts have also proven effective for reducing various unsaturated compounds with high enantioselectivity. dicp.ac.cn The general scheme for such a reduction is presented below:

General Reaction Scheme for Asymmetric Reduction

| Reactant | Catalyst/Reagent | Product |

|---|

Research on analogous ketones demonstrates the potential for achieving high yields and enantiomeric excess (often >95% ee) by carefully selecting the catalyst, solvent, and reaction conditions.

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.orgyoutube.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com

For the synthesis of chiral alcohols, an acyl derivative of the substrate could be attached to a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net The subsequent reduction of the ketone would be directed by the steric hindrance of the auxiliary, leading to the preferential formation of one diastereomer. Cleavage of the auxiliary would then yield the desired enantiomer of this compound.

Hypothetical Synthesis Steps Using a Chiral Auxiliary

| Step | Description |

|---|---|

| 1. Attachment | The prochiral substrate is covalently bonded to a chiral auxiliary. |

| 2. Stereoselective Reaction | A reagent attacks the substrate-auxiliary complex, with the auxiliary sterically directing the approach to one face. |

This method is powerful for establishing stereocenters, and while it involves additional synthetic steps compared to catalytic methods, it often provides high levels of stereocontrol. researchgate.net

Diastereoselective Synthesis of Related Structures

While this compound itself is chiral, diastereoselective synthesis becomes relevant when creating related molecules with multiple stereocenters. For instance, in the synthesis of 1,3-diphenyl-1-propanol derivatives, which share a similar structural backbone, controlling the relative stereochemistry of two or more stereocenters is crucial. google.comgoogle.comnih.gov Aldol reactions, for example, can establish two contiguous stereocenters simultaneously. wikipedia.org When a chiral enolate reacts with an aldehyde like 3-bromobenzaldehyde (B42254), the facial selectivity of the approach determines the diastereomeric outcome (e.g., syn vs. anti). The use of chiral auxiliaries, such as Evans oxazolidinones, is particularly effective in guiding these reactions to produce a single diastereomer with high purity. researchgate.net

Analytical Methods for Chiral Resolution and Purity Assessment

Accurately determining the enantiomeric excess is crucial for validating the success of an asymmetric synthesis. thieme-connect.de This is typically achieved through chromatographic or electrophoretic techniques that can distinguish between enantiomers. nih.govmdpi.com

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their ratio. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. jiangnan.edu.cn

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly versatile and effective for resolving a broad range of chiral compounds, including aromatic alcohols. nih.gov For the analysis of this compound, a typical method would involve a normal-phase or polar organic mobile phase. The choice of mobile phase, column temperature, and flow rate can significantly impact the resolution and elution order of the enantiomers. mdpi.com

Illustrative Chiral HPLC Parameters for Aromatic Alcohols

| Parameter | Typical Value/Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

Gas chromatography is another effective technique for chiral separations, particularly for volatile and thermally stable compounds. gcms.cz Similar to HPLC, chiral GC utilizes a column with a CSP. Derivatized cyclodextrins are common CSPs used in capillary GC columns for this purpose. gcms.czsigmaaldrich.com

For the analysis of an alcohol like this compound, derivatization of the hydroxyl group to a less polar ester or ether may sometimes be necessary to improve peak shape and volatility. sigmaaldrich.com The separation of enantiomers is then achieved based on their differential interactions with the chiral cyclodextrin (B1172386) stationary phase. The oven temperature program is a critical parameter that is optimized to achieve baseline resolution of the enantiomeric peaks. sigmaaldrich.com

Illustrative Chiral GC Parameters for Aromatic Alcohols

| Parameter | Typical Value/Condition |

|---|---|

| Column | Derivatized cyclodextrin-based CSP (e.g., Rt-βDEX) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Isothermal or gradient (e.g., 100°C to 180°C) |

| Detector | Flame Ionization Detector (FID) |

The ability to resolve enantiomers allows for the precise determination of enantiomeric excess, providing critical feedback for the optimization of asymmetric synthesis strategies. jiangnan.edu.cn

Optical Rotation Measurements

Optical rotation is a critical measure for characterizing chiral compounds. It quantifies the extent to which a molecule rotates plane-polarized light. The direction and magnitude of this rotation are unique to each enantiomer of a chiral compound. For this compound, the measurement of optical rotation would be the definitive method to distinguish between its (R) and (S) enantiomers.

However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined specific rotation values for the enantiomers of this compound. While commercial suppliers offer the (S)-enantiomer with a reported high enantiomeric excess (≥95%), the specific optical rotation data from these sources is not provided. This lack of data prevents the creation of a detailed table of its optical properties.

For illustrative purposes, the general principles of optical rotation measurement are outlined below. The specific rotation ([α]) is a fundamental property of a chiral substance and is calculated from the observed rotation (α) using the formula:

[α]λT = α / (l * c)

Where:

T is the temperature.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters.

c is the concentration of the sample in g/mL.

Different enantiomers of a compound will rotate plane-polarized light to an equal but opposite extent. For example, if the (S)-enantiomer is dextrorotatory (+), the (R)-enantiomer will be levorotatory (-) with the same magnitude. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation.

Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers (Note: This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.)

| Enantiomer | Specific Rotation ([α]D20) | Direction of Rotation |

| (S)-1-(3-Bromophenyl)propan-1-ol | Value not available | Not determined |

| (R)-1-(3-Bromophenyl)propan-1-ol | Value not available | Not determined |

Racemization Studies and Dynamic Kinetic Resolution

Racemization is the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture. For a secondary benzylic alcohol like this compound, racemization can be facilitated by catalysts that promote the reversible formation of a planar, achiral intermediate, such as a carbocation or an enol. The study of racemization is crucial for understanding the stereochemical stability of a chiral compound and for the implementation of dynamic kinetic resolution processes.